molecular formula C6H6O2 B14381766 2-Methylidenecyclopentane-1,3-dione CAS No. 90036-77-4

2-Methylidenecyclopentane-1,3-dione

Cat. No.: B14381766
CAS No.: 90036-77-4
M. Wt: 110.11 g/mol
InChI Key: MLKBDUKURHYFKP-UHFFFAOYSA-N
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Description

2-Methylidenecyclopentane-1,3-dione is an organic compound with the molecular formula C6H6O2. It is a derivative of cyclopentane, featuring a methylene group at the 2-position and two keto groups at the 1 and 3 positions. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylidenecyclopentane-1,3-dione can be synthesized through various methods. One common approach involves the alkylation of 2-methylcyclopentane-1,3-dione with appropriate alkylating agents. For instance, the alkylation with 2-(1-naphthyl)ethyl bromide yields the O-alkylation product . Another method involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, producing 2-methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenecyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2-Methylidenecyclopentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylidenecyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylidenecyclopentane-1,3-dione is unique due to its methylene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature enhances its utility in organic synthesis and broadens its range of applications.

Properties

CAS No.

90036-77-4

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

2-methylidenecyclopentane-1,3-dione

InChI

InChI=1S/C6H6O2/c1-4-5(7)2-3-6(4)8/h1-3H2

InChI Key

MLKBDUKURHYFKP-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)CCC1=O

Origin of Product

United States

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